6-methyl-4-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
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Overview
Description
6-methyl-4-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a synthetic organic compound characterized by its complex molecular structure, which includes a pyranone ring, a pyrrolidine moiety, and a thiophene sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one typically involves multiple steps:
Formation of the Pyranone Core: The pyranone ring can be synthesized through a condensation reaction involving a suitable diketone and an aldehyde under acidic or basic conditions.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is often introduced via a nucleophilic substitution reaction. This can involve the reaction of a halogenated pyranone intermediate with a pyrrolidine derivative.
Attachment of the Thiophene Sulfonyl Group: The thiophene sulfonyl group is typically introduced through a sulfonylation reaction, where a thiophene derivative is reacted with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyranone ring or the sulfonyl group, potentially leading to the formation of alcohols or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrrolidine and thiophene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the pyranone ring can produce pyranol derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 6-methyl-4-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural features that may interact with biological targets. It could be investigated for its activity as an enzyme inhibitor, receptor modulator, or antimicrobial agent.
Industry
In the materials science field, the compound’s properties could be explored for the development of new materials with specific electronic, optical, or mechanical properties. Its ability to undergo various chemical reactions makes it a versatile candidate for material modification.
Mechanism of Action
The mechanism by which 6-methyl-4-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
6-methyl-4-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one: Similar structure but with a phenyl group instead of a thiophene.
6-methyl-4-((1-(benzylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one: Contains a benzyl group in place of the thiophene.
Uniqueness
The presence of the thiophene sulfonyl group in 6-methyl-4-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one imparts unique electronic and steric properties, potentially leading to different reactivity and interaction profiles compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
Properties
IUPAC Name |
6-methyl-4-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)oxypyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S2/c1-10-7-12(8-13(16)19-10)20-11-4-5-15(9-11)22(17,18)14-3-2-6-21-14/h2-3,6-8,11H,4-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDVXUVLIMBQJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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